molecular formula C32H33N5O7 B15129389 2-amino-9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-4-hydroxy-3-methoxy-tetrahydrofuran-2-yl]-1H-purin-6-one

2-amino-9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-4-hydroxy-3-methoxy-tetrahydrofuran-2-yl]-1H-purin-6-one

Cat. No.: B15129389
M. Wt: 599.6 g/mol
InChI Key: AYVWAUNZRMANQB-UHFFFAOYSA-N
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Description

5’-O-Dmt-2’-o-methylguanosine: is a nucleoside analogue that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of a dimethoxytrityl (Dmt) group at the 5’ position and a methyl group at the 2’ position of the guanosine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Dmt-2’-o-methylguanosine involves the protection of the guanosine molecule at the 5’ position with a dimethoxytrityl group and methylation at the 2’ position. The process typically includes:

Industrial Production Methods: While specific industrial production methods for 5’-O-Dmt-2’-o-methylguanosine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 5’-O-Dmt-2’-o-methylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5’-O-Dmt-2’-o-methylguanosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-O-Dmt-2’-o-methylguanosine involves its incorporation into RNA molecules. The presence of the 2’-O-methyl group enhances the stability of the RNA by protecting it from enzymatic degradation. This modification also affects the binding affinity of the RNA to various proteins, influencing processes such as translation and splicing .

Comparison with Similar Compounds

  • 5’-O-Dmt-2’-o-methyladenosine
  • 5’-O-Dmt-2’-o-methylcytidine
  • 5’-O-Dmt-2’-o-methyluridine

Comparison: 5’-O-Dmt-2’-o-methylguanosine is unique due to its specific modifications at the 5’ and 2’ positions, which confer enhanced stability and unique binding properties compared to other nucleoside analogues. This makes it particularly valuable in the synthesis of stable RNA molecules for research and therapeutic applications .

Biological Activity

The compound 2-amino-9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-4-hydroxy-3-methoxy-tetrahydrofuran-2-yl]-1H-purin-6-one represents a class of purine derivatives that have garnered attention for their potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that purine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that purine derivatives can inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : Certain compounds in this class have shown promise in inhibiting tumor cell proliferation.
  • Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

The compound has been tested against several bacterial strains. For example, it demonstrated moderate to strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value of approximately 10.13 µM. This suggests significant potential for development as an antimicrobial agent .

Microorganism IC50 (µM) Activity
Methicillin-resistant S. aureus10.13Moderate to strong
Vancomycin-resistant E. faecalisNot specifiedNotable activity observed

Anticancer Properties

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the proliferation of human lung fibroblasts and other tumor cells with IC50 values ranging from 19.92 to 47.98 µM .

Cell Line IC50 (µM) Effect
HepG28Cytotoxic
MCF-719.92Cytotoxic
U87 MG47.98Cytotoxic

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with nucleic acid synthesis or modulate enzyme activity related to cell growth and division.

Study on Antimicrobial Efficacy

In a recent study published in RSC Advances, researchers evaluated the antimicrobial properties of various purine derivatives, including our compound of interest. The study highlighted its effectiveness against resistant strains and suggested further exploration into its use as a therapeutic agent .

Study on Anticancer Activity

Another study focused on the anticancer potential of purine derivatives indicated that they could induce apoptosis in cancer cells through modulation of specific signaling pathways. The findings suggested that this compound could be a candidate for further development in cancer therapy .

Properties

Molecular Formula

C32H33N5O7

Molecular Weight

599.6 g/mol

IUPAC Name

2-amino-9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C32H33N5O7/c1-40-22-13-9-20(10-14-22)32(19-7-5-4-6-8-19,21-11-15-23(41-2)16-12-21)43-17-24-26(38)27(42-3)30(44-24)37-18-34-25-28(37)35-31(33)36-29(25)39/h4-16,18,24,26-27,30,38H,17H2,1-3H3,(H3,33,35,36,39)

InChI Key

AYVWAUNZRMANQB-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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